molecular formula C14H12N2O4 B14783868 Diethyl-4,5-dicyanophthalate CAS No. 1030871-34-1

Diethyl-4,5-dicyanophthalate

Katalognummer: B14783868
CAS-Nummer: 1030871-34-1
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: ABPYRXZVCOXCAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl-4,5-dicyanophthalate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of phthalic acid, specifically a diethyl ester with two cyano groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl-4,5-dicyanophthalate can be synthesized through several methods. One common approach involves the esterification of 4,5-dicyanophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl-4,5-dicyanophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4,5-Dicarboxyphthalic acid derivatives.

    Reduction: 4,5-Diaminophthalate derivatives.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl-4,5-dicyanophthalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and as a plasticizer in various materials.

Wirkmechanismus

The mechanism by which diethyl-4,5-dicyanophthalate exerts its effects involves interactions with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl phthalate: Lacks the cyano groups, making it less reactive in certain chemical reactions.

    Dimethyl phthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical and chemical properties.

    Di-n-butyl phthalate: Contains longer alkyl chains, influencing its solubility and plasticizing properties.

Uniqueness

Diethyl-4,5-dicyanophthalate is unique due to the presence of cyano groups, which enhance its reactivity and potential applications in various fields. The combination of ester and cyano functionalities makes it a versatile compound for synthetic and industrial purposes.

Eigenschaften

CAS-Nummer

1030871-34-1

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

diethyl 4,5-dicyanobenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H12N2O4/c1-3-19-13(17)11-5-9(7-15)10(8-16)6-12(11)14(18)20-4-2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

ABPYRXZVCOXCAQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C#N)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.